exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol |
InChI |
InChI=1S/C7H13NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-9H,1-4H2/t5-,6+,7? |
InChI Key |
IUHWZWAXYRQGIR-MEKDEQNOSA-N |
Isomeric SMILES |
C1[C@@H]2COC[C@@H](N2)CC1O |
Canonical SMILES |
C1C(CC2COCC1N2)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Epoxides or Amino Diols
A common synthetic approach begins with a linear or monocyclic precursor containing an amine and an epoxide or diol functionality. Under controlled conditions, intramolecular nucleophilic attack by the amine on the epoxide ring or diol leads to ring closure forming the bicyclic system.
- Typical reaction conditions:
- Solvents: Dichloromethane, ethanol, or aqueous mixtures.
- Catalysts: Acidic or basic catalysts to promote ring closure.
- Temperature: Mild to moderate heating (room temperature to 80 °C).
- Time: Several hours to overnight depending on substrate and catalyst.
Industrial Scale Production
In industrial settings, batch or continuous flow reactors are used to optimize yield and purity. Automated control of temperature, pH, and reagent addition rates ensures reproducibility.
- Key parameters:
- Use of automated reactors with temperature control.
- Optimization of solvent polarity to favor cyclization.
- pH control to maintain amine nucleophilicity and epoxide reactivity.
Detailed Research Findings on Synthetic Routes
Literature-Reported Synthesis
The synthesis of related 3,7-diheterabicyclo[3.3.1]nonane derivatives (including 3-oxa-9-azabicyclo[3.3.1]nonan-7-ol) has been reported with X-ray diffraction confirming stereochemistry and bicyclic structure. These syntheses often start from benzylamine and functionalized precursors, proceeding through cyclization and functional group transformations.
The hydrochloride salt form is often prepared by treatment of the free base with hydrochloric acid, improving stability and solubility for pharmaceutical applications.
Example from Organic Syntheses (Related Bicyclic Amines)
A related bicyclic amine, 9-azabicyclo[3.3.1]nonane derivatives, has been prepared by reaction of benzylamine with appropriate ketones or epoxides under acidic conditions, followed by reduction or oxidation steps to install hydroxyl groups.
Reaction monitoring by HPLC and NMR ensures purity and yield optimization.
Chemical Reaction Analysis Relevant to Preparation
| Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization | Amino-epoxide or amino-diol precursors, acid/base catalyst | Formation of bicyclic ring system with exo stereochemistry |
| Oxidation | KMnO4, CrO3 | Conversion of alcohol to ketone or aldehyde |
| Reduction | LiAlH4, NaBH4 | Reduction of ketones to alcohols |
| Salt Formation | HCl in ethanol or water | Formation of hydrochloride salt for stability |
Data Table: Typical Synthetic Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amino-epoxide cyclization | Amino-epoxide, acid catalyst | 25-50 | 4-12 | 60-80 | Control pH to avoid polymerization |
| Hydrochloride salt formation | HCl in ethanol or aqueous medium | Room temp | 1-2 | >95 | Improves stability and solubility |
| Purification | Crystallization or chromatography | N/A | N/A | N/A | Confirm purity by HPLC/NMR |
Analytical Methods for Preparation Monitoring
- HPLC Analysis: Reverse-phase C18 columns with UV detection at 203–210 nm are standard for purity assessment.
- NMR Spectroscopy: ^1H and ^13C NMR confirm the bicyclic framework and functional groups.
- X-Ray Diffraction: Single-crystal XRD confirms stereochemistry and bicyclic structure.
- Thermal Analysis: TGA/DSC to assess thermal stability of the prepared compound.
- Karl Fischer Titration: To quantify residual water, especially important for the hydrochloride salt.
Summary of Key Research Insights
- The bicyclic scaffold is efficiently constructed by intramolecular cyclization of amino epoxides or amino diols.
- Acid or base catalysis under controlled temperature and solvent conditions is critical for high yield and stereoselectivity.
- Hydrochloride salt formation post-synthesis enhances stability and pharmaceutical applicability.
- Analytical techniques such as HPLC, NMR, and XRD are essential for confirming structure and purity.
- Industrial synthesis benefits from flow chemistry and automated control to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions: exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acids can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Neurotransmitter Re-Uptake Inhibition
One of the primary applications of exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol derivatives is their role as monoamine neurotransmitter re-uptake inhibitors . These compounds have shown promise in treating conditions such as depression and anxiety by modulating neurotransmitter levels in the brain. For instance, a patent describes several derivatives of 9-aza-bicyclo[3.3.1]nonane that exhibit significant activity as re-uptake inhibitors for serotonin and norepinephrine, which are critical in mood regulation .
Analgesic Properties
Research indicates that derivatives of this bicyclic compound may also possess analgesic properties . Studies have demonstrated that certain modifications to the bicyclic structure can enhance its efficacy as a pain reliever, potentially providing alternatives to traditional analgesics with fewer side effects .
Antimicrobial Activity
The compound's structure allows for modifications that can lead to antimicrobial activity . Some studies have explored the synthesis of various derivatives that exhibit effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Synthesis Techniques
The synthesis of this compound typically involves multi-step processes including cyclization reactions and functional group transformations. Various synthetic routes have been developed, utilizing methods such as:
- Diels-Alder Reactions : This method has been employed to construct the bicyclic framework efficiently.
- Hydrogenation Reactions : Catalytic hydrogenation is often used to convert precursors into the desired bicyclic form .
Case Studies on Synthesis
A notable study demonstrated the successful synthesis of N-benzyl-9-azabicyclo[4.2.1]nonane using a series of reactions involving thionyl bromide and strong bases like 2,2,6,6-tetramethylpiperidine (TMP). The study reported yields around 41%, highlighting the efficiency of the method in producing complex bicyclic structures .
Formulation Stability
In addition to pharmacological uses, this compound has potential applications in cosmetic formulations due to its stability and compatibility with various skin types. Recent formulations incorporating this compound have shown promising results in enhancing skin hydration and barrier functions .
Skin Bioavailability Studies
Research on the skin bioavailability of compounds derived from this compound indicates that these substances can be effectively absorbed through the skin layers, making them suitable for topical applications . The development of emulsion-based systems containing this compound has been shown to improve stability and efficacy in dermatological products.
Mechanism of Action
The mechanism of action of exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Table 1: Key Structural Differences Among Bicyclic Analogs
| Compound Name | Substituents/Modifications | Stereochemistry | Key Features |
|---|---|---|---|
| exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol | OH at C7 (exo) | Rigid bicyclic | High permeability, low efflux ratio |
| endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol | OH at C7 (endo) | Rigid bicyclic | Reduced permeability vs. exo isomer |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Ketone at C9, OH at C7 | Planar carbonyl | Increased rigidity, reduced H-bonding |
| 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ol | Two N atoms (C3, C9), methyl groups | Flexible | Enhanced solubility, 5-HT3 antagonism |
| 2-Azabicyclo[3.3.1]nonan-3-one | N at C2, ketone at C3 | Chair-boat | Radical synthesis route |
- Stereochemistry : The exo configuration of the hydroxyl group in the target compound improves membrane permeability (6.7 × 10⁻⁶ cm/s) compared to the endo isomer (3.3 × 10⁻⁶ cm/s) .
- Rigidity vs. Flexibility: Substituents like chlorophenyl groups (e.g., 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one) lock the bicyclic system into specific conformations, enhancing target binding .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
| Compound | Permeability (×10⁻⁶ cm/s) | Efflux Ratio | logP | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 6.7 | 3.0 | 1.2 | 12.5 |
| endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol | 3.3 | 6.0 | 1.5 | 8.2 |
| 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ol | 4.9 | 4.8 | 0.8 | 25.0 |
Biological Activity
The compound exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol is a bicyclic amine that has garnered interest due to its potential biological activities, particularly in pharmacology. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of this compound features a unique bicyclic framework that incorporates both nitrogen and oxygen heteroatoms. This structural configuration is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound can be accomplished through various methods, including:
- Mannich Reactions : Utilizing benzylamine, formaldehyde, and ketones to form the bicyclic structure.
- Catalytic Reduction : Employing catalysts like cis-RuCl2 to facilitate the reduction of azabicyclo derivatives under controlled conditions .
Biological Activity
The biological activities of this compound are primarily attributed to its interactions with various biological targets, including neurotransmitter systems and sigma receptors.
Research indicates that this compound may exhibit selective binding to sigma receptors, which are implicated in several neurological processes. The interaction with these receptors can influence neurotransmitter release and modulation, making it a candidate for treating neurological disorders .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound and its derivatives:
- Neurotransmitter Reuptake Inhibition :
- Antimicrobial Activity :
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50/MIC Values | Notes |
|---|---|---|---|
| Study 1 | Neurotransmitter reuptake inhibition | IC50 = 33.6 ± 0.2 μg/mL | Effective against monoamines |
| Study 2 | Antibacterial activity | MIC = 64 μg/mL (S.aureus), 32 μg/mL (B.subtilis) | Significant antibacterial effects |
| Study 3 | Sigma receptor binding | Not quantified | Implications for neurological disorders |
Q & A
Q. What are the key challenges in synthesizing exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol, and how can they be addressed methodologically?
The synthesis of bicyclic ether-azabicyclo compounds often requires precise control over stereochemistry and ring closure. For example, in analogous syntheses, NaBH₄ reduction in methanol has been used to achieve specific hydroxylation patterns, with TLC monitoring to confirm reaction completion . Purification via solvent extraction (e.g., CH₂Cl₂) and drying agents (e.g., Na₂SO₄) is critical to isolate the product. Structural validation using IR (e.g., OH stretch at ~3520 cm⁻¹) and NMR (chemical shifts for bridgehead protons and carbons) ensures fidelity to the target structure .
Q. How can researchers confirm the stereochemical configuration of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond angles, torsional strain, and spatial arrangement of substituents . For dynamic stereochemical analysis, coupling NMR data (e.g., NOESY for through-space interactions) with computational modeling (e.g., MNDO calculations) can validate conformer populations .
Advanced Research Questions
Q. What computational methods are effective in predicting the conformational stability of this compound derivatives?
Semi-empirical methods like MNDO and DFT are employed to calculate energy minima for chair-boat or chair-chair conformers. For example, substituent size at nitrogen (e.g., benzyl groups) significantly impacts ring puckering, as shown in MNDO studies of similar 3-oxa-7-azabicyclononanones . Ring puckering coordinates (amplitude and phase angles) can quantify deviations from ideal symmetry, aiding in understanding strain distribution .
Q. How can researchers resolve contradictions in pharmacological activity data for bicyclic ether-azabicyclo compounds?
Systematic SAR studies are essential. For instance, antiarrhythmic activity in related compounds (e.g., 7-benzyl-3-thia-7-azabicyclo derivatives) was linked to chair-chair conformers stabilizing ion channel interactions . Conflicting data may arise from differences in stereochemistry or assay conditions (e.g., in vivo vs. in vitro models). Cross-referencing crystallographic data with electrophysiological assays (e.g., patch-clamp) can clarify mechanisms .
Q. What strategies optimize the resolution of enantiomers in this compound derivatives?
Chiral chromatography (e.g., HPLC with cyclodextrin columns) or diastereomeric salt formation (e.g., using tartaric acid derivatives) are common. For stereospecific reactions, Grignard additions to ketones (e.g., phenylmagnesium bromide) have shown high equatorial/axial selectivity in bicyclic systems, enabling enantiomerically pure alcohol synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
